molecular formula C20H14N2O3 B2491522 N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-naphthamide CAS No. 683232-11-3

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-naphthamide

Cat. No.: B2491522
CAS No.: 683232-11-3
M. Wt: 330.343
InChI Key: PWBPOJADFIMKFB-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-naphthamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a naphthamide moiety linked to a 2-methyl-1,3-dioxoisoindolin (also known as a 2-methylphthalimide) group, a structural motif prevalent in the development of pharmacologically active agents. Compounds containing the 1,3-dioxoisoindolin scaffold are of significant interest in structure-based drug design for targeting various diseases, including cancer . Research Applications and Value The primary research value of this compound lies in its potential as a chemical building block or intermediate in synthesizing more complex molecules. Researchers can utilize its structure to explore structure-activity relationships (SAR), particularly in designing inhibitors for specific protein targets. The naphthalene ring system can act as a hydrophobic group to occupy specific pockets in protein binding sites, a strategy commonly employed in the design of inhibitors for challenging targets like KRAS mutations . Furthermore, the phthalimide group is a privileged structure in medicinal chemistry, known for its diverse biological activities and its use in the development of PROTACs (Proteolysis Targeting Chimeras) , which are heterobifunctional molecules that induce targeted protein degradation . Handling and Safety This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the material safety data sheet (MSDS) prior to handling and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c1-22-19(24)15-7-4-8-16(17(15)20(22)25)21-18(23)14-10-9-12-5-2-3-6-13(12)11-14/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBPOJADFIMKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Phthalic Anhydride

The isoindolinone core is synthesized through the reaction of 4-nitrophthalic anhydride with methylamine. This step leverages the nucleophilic attack of methylamine on the anhydride, followed by cyclodehydration to form the 2-methyl-1,3-dioxoisoindoline scaffold.

Procedure :

  • 4-Nitrophthalic anhydride (1.0 equiv) is suspended in dimethylacetamide (DMA).
  • Methylamine (1.2 equiv) is added dropwise at 0°C, followed by stirring at 80°C for 12 hours.
  • The intermediate 4-nitro-2-methyl-1,3-dioxoisoindoline is isolated via filtration and washed with cold ethanol (Yield: 78%).

Reduction of Nitro to Amino Group

The nitro group at position 4 is reduced to an amine using catalytic hydrogenation.

Procedure :

  • 4-Nitro-2-methyl-1,3-dioxoisoindoline (1.0 equiv) is dissolved in ethanol.
  • Palladium on carbon (10% w/w) is added under a hydrogen atmosphere (1 atm).
  • The mixture is stirred at room temperature for 6 hours, filtered, and concentrated to yield 4-amino-2-methyl-1,3-dioxoisoindoline (Yield: 85%).

Amide Bond Formation with 2-Naphthoic Acid

Acyl Chloride Method

2-Naphthoic acid is activated as its acyl chloride for direct coupling with the amine.

Procedure :

  • 2-Naphthoic acid (1.2 equiv) is refluxed with thionyl chloride (3.0 equiv) in dichloromethane (DCM) for 2 hours.
  • The solvent is evaporated, and the resultant 2-naphthoyl chloride is dissolved in DCM.
  • 4-Amino-2-methyl-1,3-dioxoisoindoline (1.0 equiv) and triethylamine (2.0 equiv) are added at 0°C.
  • The mixture is stirred at room temperature for 12 hours, washed with water, and purified via flash chromatography (petroleum ether/ethyl acetate 4:1) to yield the target compound (Yield: 72%).

N-Hydroxysuccinimide (NHS) Active Ester Method

This approach avoids the use of thionyl chloride by employing an NHS ester intermediate.

Procedure :

  • 2-Naphthoic acid (1.0 equiv), N-hydroxysuccinimide (1.2 equiv), and nBu4NI (10 mol%) are combined in acetonitrile.
  • Anhydrous tert-butyl hydroperoxide (TBHP, 4.0 equiv) is added, and the mixture is stirred at 80°C for 18 hours.
  • The NHS-active ester is isolated and reacted with 4-amino-2-methyl-1,3-dioxoisoindoline (1.0 equiv) in DMA at room temperature for 12 hours.
  • Purification by flash chromatography affords the product (Yield: 68%).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Acyl Chloride High reactivity, short reaction time Requires toxic thionyl chloride 72%
NHS Active Ester Mild conditions, avoids acyl chlorides Longer reaction time, lower yield 68%

The acyl chloride method offers superior yields but necessitates careful handling of corrosive reagents. Conversely, the NHS ester approach provides a safer alternative at the expense of efficiency.

Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents like DMA and NMP enhance reaction rates in both cyclization and amidation steps by stabilizing ionic intermediates.

Catalytic Systems

The use of nBu4NI in NHS ester formation facilitates iodide-mediated oxidation, promoting efficient activation of the carboxylic acid.

Purification Strategies

Flash chromatography with silica gel and ethyl acetate/petroleum ether mixtures effectively isolates the target compound, while recrystallization from ethanol/water improves purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-naphthamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted naphthamides.

Scientific Research Applications

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-naphthamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-naphthamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a particular protein, altering its function and thereby affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

Core Modifications: The 1,3-dioxoisoindolin core is shared across all compounds, but substituents vary significantly. The methyl group at position 2 in the target compound may sterically hinder interactions compared to unsubstituted phthalimides like 3-chloro-N-phenyl-phthalimide . The 2-naphthamide group introduces aromatic bulk, contrasting with the smaller acetamide in or the elongated nonanamide chain in PROTAC 5h .

Physicochemical Properties :

  • Molecular weight increases with larger substituents (e.g., 330.34 for naphthamide vs. 673.82 for PROTAC 5h), impacting solubility and bioavailability. The sulfamoylphenyl-pentanamide derivative has higher polarity due to the sulfonamide group, whereas the naphthamide’s hydrophobicity may favor membrane permeability.

The target compound’s lack of reported bioactivity data highlights a research gap compared to these derivatives.

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-naphthamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biological research.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. The isoindoline ring can participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity to various enzymes or receptors. This mechanism suggests potential applications in targeting specific pathways involved in disease processes.

Antimicrobial Activity

Research indicates that derivatives of naphthamide compounds often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against a range of bacteria and fungi. The biological activity profile includes:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal : Significant activity against pathogenic fungi such as Candida albicans.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Naphthamide A625Staphylococcus aureus
Naphthamide B1250Escherichia coli
Naphthamide C500Candida albicans

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies indicate that it may inhibit cancer cell proliferation through apoptosis induction. Specific pathways affected include those related to cell cycle regulation and apoptosis.

Table 2: Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)
Study 1MCF-7 (Breast Cancer)15
Study 2HeLa (Cervical Cancer)20

Case Studies

  • Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various naphthamide derivatives for their antibacterial properties. It was found that certain modifications to the naphthamide structure significantly enhanced activity against resistant strains of bacteria, suggesting a structure-activity relationship (SAR) that could guide future drug design.
  • Anticancer Mechanism Investigation : Another study focused on the mechanism of action of this compound in cancer cells. The results indicated that the compound induces apoptosis through the mitochondrial pathway, involving cytochrome c release and activation of caspases.

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